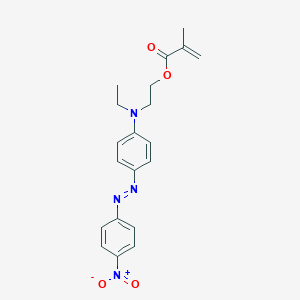

Disperse Red 1 methacrylate

Description

Properties

IUPAC Name |

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-4-23(13-14-28-20(25)15(2)3)18-9-5-16(6-10-18)21-22-17-7-11-19(12-8-17)24(26)27/h5-12H,2,4,13-14H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYWMAUCJNDHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139096-37-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139096-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10407743, DTXSID501039388 | |

| Record name | Disperse Red 1 methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501039388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103553-48-6, 139096-37-0 | |

| Record name | Disperse Red 1 methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501039388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disperse Red 1 methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Disperse Red 1 methacrylate" synthesis via diazo coupling

An In-Depth Technical Guide to the Synthesis of Disperse Red 1 Methacrylate via Diazo Coupling

Abstract

This compound is a specialized chromophore that incorporates the Disperse Red 1 azo dye with a reactive methacrylate group. This molecular design allows for the covalent integration of the dye into polymer backbones, creating functional materials with permanent, non-leaching color and photoresponsive properties. This guide provides a comprehensive technical overview of its synthesis, which is achieved through a robust two-step process: the formation of the Disperse Red 1 dye via diazo coupling, followed by its functionalization with a methacrylate group through esterification. We will delve into the underlying chemical principles, provide detailed experimental protocols, and outline critical safety considerations for researchers and scientists in materials development.

Chemical Principles and Reaction Mechanisms

The synthesis of this compound is a sequential process that first builds the chromophore and then attaches the polymerizable handle. Understanding the mechanism of each step is critical for optimizing reaction conditions and ensuring a high-purity final product.

Step 1: Synthesis of Disperse Red 1 via Diazo Coupling

The formation of the Disperse Red 1 azo dye is a classic example of diazotization followed by an azo coupling reaction.[1][2]

Diazotization is the conversion of a primary aromatic amine, in this case, p-nitroaniline, into a diazonium salt.[3] This process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1][4][5] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is otherwise prone to decomposition.[1][4][6]

The mechanism proceeds as follows:

-

Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[4][7]

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of p-nitroaniline attacks the nitrosonium ion.

-

Proton Transfer & Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable p-nitrobenzenediazonium ion.[3][7] The aromatic ring provides resonance stabilization to the diazonium group.[4]

The p-nitrobenzenediazonium ion is a weak electrophile that readily reacts with an electron-rich aromatic compound, the "coupling component." For Disperse Red 1, this component is N-ethyl-N-(2-hydroxyethyl)aniline.[1] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (–N=N–), which is the basis of the dye's color.[8][9] The coupling occurs at the para-position relative to the activating amino group on the coupling component, which is the most sterically accessible and electronically favorable site.[8][9]

Step 2: Methacrylation of Disperse Red 1

To make the dye polymerizable, a methacrylate group is introduced via an esterification reaction.[1] The terminal hydroxyl group of the Disperse Red 1 dye acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride.[1][10]

This reaction is typically performed in a dry aprotic solvent, such as tetrahydrofuran (THF), to prevent hydrolysis of the highly reactive methacryloyl chloride.[1][10] A tertiary amine base, like triethylamine, is essential. It functions as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1][10] This prevents the HCl from protonating the reactants or catalyzing unwanted side reactions. The reaction is initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction rate and then allowed to proceed at room temperature.[1][10]

Experimental Protocol

This section provides a representative step-by-step methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| p-Nitroaniline | 100-01-6 | C₆H₆N₂O₂ | Toxic, handle with care.[11][12] |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | Oxidizer, toxic if swallowed.[13][14][15] |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | Corrosive. |

| N-ethyl-N-(2-hydroxyethyl)aniline | 92-50-2 | C₁₀H₁₅NO | Harmful if swallowed, skin/eye irritant.[16][17] |

| Methacryloyl Chloride | 920-46-7 | C₄H₅ClO | Highly toxic, flammable, corrosive.[18][19] |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | Flammable, corrosive. |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | Flammable, irritant. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Flammable, for chromatography. |

| Hexane | 110-54-3 | C₆H₁₄ | Flammable, for chromatography. |

| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | Respiratory irritant. |

Step-by-Step Procedure

Part A: Synthesis of Disperse Red 1

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve p-nitroaniline in a solution of concentrated HCl and water. Cool the mixture to 0–5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-nitroaniline solution. Maintain the temperature strictly between 0–5 °C throughout the addition. A positive test for nitrous acid with starch-iodide paper should be maintained.

-

Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes after the addition is complete.

-

Azo Coupling: In a separate beaker, dissolve N-ethyl-N-(2-hydroxyethyl)aniline in an aqueous acidic solution (e.g., acetic acid or dilute HCl). Cool this solution to 0–5 °C.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. Maintain the temperature below 10 °C.

-

A colored precipitate of Disperse Red 1 will form immediately. Continue stirring the mixture in the cold bath for 2-3 hours to ensure the reaction goes to completion.

-

Isolation: Isolate the crude Disperse Red 1 dye by vacuum filtration. Wash the solid product thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum.

Part B: Synthesis of this compound [10]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried Disperse Red 1 (0.30 g) and triethylamine (5 mL) in anhydrous THF (5 mL).[10]

-

Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. While stirring, add distilled methacryloyl chloride (0.23 g) dropwise.[10]

-

Reaction Progression: Stir the mixture for 2 hours at 0 °C, then allow it to warm to room temperature and stir for an additional 16 hours.[10] The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

Workup: Remove the precipitate by filtration. Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

-

Purification: The crude this compound should be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure product.[1]

-

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C): To confirm the incorporation of the methacrylate group and the overall molecular structure.[1]

-

HPLC: To assess the purity of the final compound (typically >95% for research applications).[1]

-

Mass Spectrometry: For molecular weight validation.[1]

-

UV-Vis Spectroscopy: To confirm the chromophoric properties. The acylation of the hydroxyl group typically results in a slight blue shift of the primary absorption band.[10]

-

Data and Properties

| Property | Value | Source(s) |

| Chemical Name | 4-[[2-(methacryloyloxy)ethyl]ethylamino]-4′-nitroazobenzene | |

| CAS Number | 103553-48-6 | |

| Molecular Formula | O₂NC₆H₄N=NC₆H₄N(C₂H₅)CH₂CH₂OCOC(CH₃)=CH₂ | |

| Molecular Weight | 382.41 g/mol | |

| Appearance | Solid | |

| Melting Point | 78-83 °C (lit.) | |

| λmax | 493 nm | |

| Storage | 2-8°C |

Safety Considerations

The synthesis of this compound involves several hazardous chemicals. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

| Chemical | Key Hazards | Recommended Precautions | Source(s) |

| p-Nitroaniline | Toxic if swallowed, in contact with skin, or if inhaled.[11][12] May cause organ damage through prolonged exposure.[11][12] Readily absorbed through the skin.[12][20] | Avoid creating dust.[11] Use in a well-ventilated area. Wear protective gloves and clothing.[11][12] Store locked up.[12] | [11][12][20][21][22] |

| Sodium Nitrite | Strong oxidizer, may intensify fire.[13][15][23] Toxic if swallowed or inhaled.[13][15] | Keep away from combustible materials.[13][23] Do not eat, drink, or smoke when using.[13][15] Use only in a hood.[13] Store in a cool, dry place.[13] | [13][14][15][23][24] |

| N-ethyl-N-(2-hydroxyethyl)aniline | Harmful if swallowed.[16][17] Causes skin and serious eye irritation.[16][17] May cause respiratory irritation.[16][17] | Avoid breathing vapors.[16][17] Wash thoroughly after handling.[16][17] Wear protective gloves and eye protection. Store in a well-ventilated place.[16][17] | [16][17] |

| Methacryloyl Chloride | Highly flammable liquid and vapor.[19][25] Fatal if inhaled.[18][25] Causes severe skin burns and eye damage.[18][25] Moisture sensitive; reacts with water to liberate toxic gas.[18][19][25] | Keep away from heat, sparks, and open flames.[19] Handle under an inert atmosphere.[19] Wear respiratory protection, gloves, and eye/face protection. | [18][19][25][26] |

Conclusion

The synthesis of this compound via diazo coupling and subsequent esterification is a well-established and reliable method for producing a high-purity, polymerizable azo dye. Careful control over reaction parameters, particularly temperature during diazotization and moisture exclusion during esterification, is paramount for achieving high yields and product quality. By following the principles and protocols outlined in this guide, researchers can effectively synthesize this valuable monomer for the development of advanced functional polymers, photo-optical materials, and non-leaching colored systems.

References

- This compound | High-Purity Dye Monomer - Benchchem. BenchChem.

- Material Safety Data Sheet - Methacryloyl chloride, stabilized - Cole-Parmer. Cole-Parmer.

- Sodium Nitrite Safety Data Sheet (SDS) - Flinn Scientific. Flinn Scientific.

- Methacryloyl Chloride - Material Safety D

- Material Safety Data Sheet M

- Sodium Nitrite, High Purity Special Granular Grade Safety D

- Safety Data Sheet: p-nitroaniline - Chemos GmbH&Co.KG. chemos.de.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Safety Data Sheet: Sodium nitrite - Carl ROTH. carlroth.com.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Safety Data Sheet: sodium nitrite - Chemos GmbH&Co.KG. chemos.de.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- p-Nitro Aniline CAS No 100-01-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. cdhfinechemical.com.

- N-Ethyl-N-(2-hydroxyethyl) aniline - DC Fine Chemicals. dcfinechemicals.com.

- Diazotization Reaction Mechanism - BYJU'S. BYJU'S.

- 4-Nitroaniline - Safety D

- DIAZOTISATION AND COUPLING - PHARMD GURU. pharmdguru.com.

- Aldrich 185310 - SAFETY D

- Diazotization reaction: Mechanism and Uses - Online Chemistry notes. onlinechemistrynotes.com.

- Safety Data Sheet - DC Fine Chemicals. dcfinechemicals.com.

- 4-Nitroaniline - SAFETY D

- Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic - University of Pittsburgh. d-scholarship.pitt.edu.

- converting anilines to diazoniums ions - YouTube. YouTube.

- The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate.

- Azo coupling - Wikipedia. Wikipedia.

- Azo Coupling - Organic Chemistry Portal. Organic Chemistry Portal.

- Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH.

- An In-depth Technical Guide to the Synthesis of Disperse Red 73 via Diazo Coupling - Benchchem. BenchChem.

- This compound 95 103553-48-6 - Sigma-Aldrich. Sigma-Aldrich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. byjus.com [byjus.com]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Azo coupling - Wikipedia [en.wikipedia.org]

- 9. Azo Coupling [organic-chemistry.org]

- 10. sites.pitt.edu [sites.pitt.edu]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. westliberty.edu [westliberty.edu]

- 13. Sodium Nitrite SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 14. hillbrothers.com [hillbrothers.com]

- 15. chemtradelogistics.com [chemtradelogistics.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. chemos.de [chemos.de]

- 22. geneseo.edu [geneseo.edu]

- 23. carlroth.com:443 [carlroth.com:443]

- 24. chemos.de [chemos.de]

- 25. assets.thermofisher.com [assets.thermofisher.com]

- 26. chemicalbull.com [chemicalbull.com]

"Disperse Red 1 methacrylate" CAS number and molecular weight

An In-Depth Technical Guide to Disperse Red 1 Methacrylate for Advanced Materials Research

Authored by: Gemini, Senior Application Scientist

This compound (DR1M) stands as a cornerstone molecule in the field of photoresponsive materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of DR1M, moving from its fundamental properties and synthesis to its advanced applications in photonics and polymer science. The narrative emphasizes the causal relationships behind experimental protocols and is grounded in authoritative scientific literature.

Core Properties and Identification

This compound is an organic compound that covalently links the Disperse Red 1 chromophore, a well-known azo dye, to a polymerizable methacrylate group.[1] This bifunctional nature is the key to its utility, allowing for the permanent incorporation of photo-responsive and nonlinear optical (NLO) properties into polymer backbones, overcoming issues like dye leaching common in guest-host systems.[1][2]

| Property | Value | Source |

| CAS Number | 103553-48-6 | [1][3] |

| Molecular Weight | 382.41 g/mol | [3] |

| Linear Formula | O₂NC₆H₄N=NC₆H₄N(C₂H₅)CH₂CH₂OCOC(CH₃)=CH₂ | [3] |

| Synonyms | (4-Nitrophenyl)[4-[[2-(methacryloyloxy)ethyl]ethylamino]phenyl]diazene | [3] |

| Appearance | Solid | [3] |

| Melting Point | 78-83 °C | [3] |

| λmax | 493 nm | [3] |

| Storage | 2-8°C, protected from light | [3] |

Synthesis and Purification: A Two-Stage Protocol

The synthesis of DR1M is a well-established two-step process that first builds the chromophore and then attaches the polymerizable handle.[1]

Part A: Synthesis of Disperse Red 1 Chromophore

The foundational Disperse Red 1 dye is synthesized via a classic diazo coupling reaction.[1] This involves the diazotization of a primary aromatic amine (p-nitroaniline) to form a reactive diazonium salt, which is then coupled with an electron-rich partner (N-ethyl-N-(2-hydroxyethyl)aniline).

Experimental Protocol:

-

Diazotization: Dissolve p-nitroaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

-

Coupling: In a separate vessel, dissolve N-ethyl-N-(2-hydroxyethyl)aniline in an appropriate solvent. Slowly add the cold diazonium salt solution to this vessel. An azo coupling reaction will occur, resulting in the formation of the Disperse Red 1 dye, which typically precipitates as a colored solid.

-

Isolation: The crude Disperse Red 1 is collected by filtration, washed thoroughly with water to remove residual salts and acids, and then dried.

Part B: Methacrylation of Disperse Red 1

To make the dye polymerizable, a methacrylate group is introduced via an esterification reaction, converting the terminal hydroxyl group of the Disperse Red 1.[1][4]

Experimental Protocol:

-

Reaction Setup: Dissolve the synthesized Disperse Red 1 and a base, such as triethylamine, in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[1] The system is cooled to 0 °C. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction.[1]

-

Esterification: Add methacryloyl chloride dropwise to the cooled solution. The reaction is highly exothermic and slow addition is crucial.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

Purification: The resulting triethylammonium hydrochloride salt is removed by filtration. The filtrate is concentrated, and the crude DR1M product is purified, typically by column chromatography, to yield the final high-purity monomer.

Caption: Workflow for the two-stage synthesis of this compound.

Polymerization and Copolymerization

DR1M is designed for covalent incorporation into polymers, most commonly through free-radical polymerization.[1] It can be homopolymerized to form Poly(this compound) (PDR1M) or copolymerized with other monomers, such as methyl methacrylate (MMA), to tune the material's physical and optical properties.[5][6] The resulting copolymers combine the processability of PMMA with the photoresponsive characteristics of the DR1M units.[7][8]

Protocol: Free-Radical Copolymerization of DR1M with MMA

-

Monomer Solution: Dissolve the desired molar ratio of DR1M and MMA monomers in a suitable solvent (e.g., toluene or THF).

-

Initiator Addition: Add a free-radical initiator, such as Azobisisobutyronitrile (AIBN). The concentration of the initiator will influence the final molecular weight of the polymer.

-

Polymerization: Degas the solution to remove oxygen, which can inhibit the reaction, and then heat the mixture (typically 60-80 °C) for several hours under an inert atmosphere.

-

Isolation and Purification: The reaction is quenched by cooling. The polymer is then precipitated by pouring the solution into a non-solvent like methanol, filtered, and dried under vacuum to remove any residual monomer and solvent.

Caption: General workflow for the free-radical copolymerization of DR1M and MMA.

Structural and Functional Characterization

A suite of analytical techniques is essential to verify the structure of the monomer and the resulting polymer, as well as to quantify its functional properties.

| Technique | Purpose and Key Observations |

| FTIR Spectroscopy | Confirms the chemical structure. For DR1M synthesis, look for the appearance of the methacrylate carbonyl (C=O) peak. For polymerization, the disappearance of the vinyl C=C peak indicates successful reaction.[1] |

| NMR Spectroscopy | Provides detailed structural information. ¹H and ¹³C NMR can confirm the successful acylation of Disperse Red 1 and analyze the sequence distribution in copolymers.[4][6] |

| UV-Vis Spectroscopy | Characterizes the electronic transitions of the azo chromophore. The main absorption peak (λmax) around 490-493 nm is characteristic of the trans-isomer.[3] |

| Gel Permeation (GPC) | Determines the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymers, which are crucial for correlating structure with material properties.[1] |

The Core Mechanism: Photo-induced Isomerization

The functionality of DR1M-containing materials stems from the photoisomerization of the azobenzene group.[9] The azo bond (–N=N–) can exist in two states: a thermally stable, elongated trans isomer and a metastable, bent cis isomer.[2]

-

Trans-to-Cis Isomerization: Upon irradiation with light of an appropriate wavelength (typically within its main absorption band, e.g., ~490 nm), the molecule absorbs a photon and switches from the trans to the cis configuration.[2]

-

Cis-to-Trans Isomerization: The molecule can revert to the stable trans state either thermally over time or by irradiation with light of a different wavelength (e.g., UV light).[9]

This reversible process induces a significant change in molecular shape and dipole moment. When polarized light is used, this isomerization can lead to the macroscopic alignment of the chromophores perpendicular to the light's polarization vector, inducing optical anisotropy (birefringence) in the material.[10] This phenomenon is the basis for many of its applications.

Caption: Reversible trans-cis photoisomerization of the azobenzene moiety in DR1M.

Key Applications in Advanced Materials

The ability to control material properties with light makes DR1M polymers highly valuable for cutting-edge technologies.

-

Nonlinear Optics (NLO): The "push-pull" electronic structure of the DR1M chromophore gives it a large second-order molecular hyperpolarizability.[1] When the chromophores are aligned in a non-centrosymmetric manner (e.g., via electric field poling), the bulk material can exhibit second-order NLO effects like second-harmonic generation (SHG), which is crucial for frequency-doubling lasers and electro-optic modulation.[1][8][11]

-

Holographic Data Storage: The photo-induced anisotropy allows for the recording of polarization holograms. Information can be encoded in the orientation of the DR1M molecules, offering high-density data storage solutions.[12]

-

Surface Relief Gratings (SRGs): Under specific illumination conditions, large-scale molecular migration can occur in DR1M polymer films, leading to the formation of topographical gratings on the material's surface.[12] These SRGs can be fabricated without any chemical etching and have applications as diffractive optical elements and in telecommunications.[12]

-

Photomechanical Actuators: The collective isomerization of DR1M units within a polymer matrix can generate internal stress, causing the material to contract or bend upon illumination. This effect is being explored for the development of light-driven actuators and soft robotics.[7]

Safety and Handling

This compound is classified as a warning-level chemical that can cause skin and eye irritation and may cause an allergic skin reaction.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool (2-8°C), dry, and dark place to prevent premature polymerization and degradation.[3]

-

Handling: Handle in a well-ventilated area or a fume hood.

Conclusion

This compound is a powerful and versatile building block for the creation of sophisticated functional polymers. Its robust synthesis, straightforward polymerization, and remarkable photoresponsive behavior have established it as a critical material for researchers in optics, photonics, and materials science. The ability to covalently bind this active chromophore to a polymer backbone ensures the long-term stability and performance required for the development of next-generation optical devices and smart materials.

References

-

CP Lab Safety. Poly(this compound), 500 mg. [Link]

-

J-Stage. Synthesis and Physical Properties of Poly (Disperse Red 1 acrylate-co-butyl methacrylate). [Link]

-

University of Pittsburgh. Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic. [Link]

-

The Journal of Chemical Physics. Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate). [Link]

-

DTIC. Microstructure of Copolymers Containing Disperse Red 1 and Methyl Methacrylate. [Link]

-

ResearchGate. Chemical structure of Poly(Disperse Red 1 -methacrylate). [Link]

-

MDPI. Effect of Disperse Red 1 Azobenzene Dye Doping and Annealing on the Thermomechanical and Photomechanical Properties of PMMA Fibers. [Link]

-

ACS Publications. Microstructure of Copolymers Containing Disperse Red 1 and Methyl Methacrylate. [Link]

-

ResearchGate. (PDF) Photoisomerization and second harmonic generation in disperse red one-doped and -functionalized poly(methyl methacrylate) films. [Link]

-

ACS Publications. Photoisomerization and second harmonic generation in disperse red one-doped and -functionalized poly(methyl methacrylate) films. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound 95 103553-48-6 [sigmaaldrich.com]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. Synthesis and Physical Properties of Poly (Disperse Red 1 acrylate-co-butyl methacrylate) [jstage.jst.go.jp]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

solubility of "Disperse Red 1 methacrylate" in organic solvents

An In-depth Technical Guide to the Solubility of Disperse Red 1 Methacrylate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound (DR1M) is a chromophore-functionalized monomer pivotal in the development of advanced photoresponsive materials, including liquid crystal polymers, nonlinear optical (NLO) materials, and photo-switchable surfaces. The polymerization and processing of DR1M are critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, grounded in fundamental principles of physical chemistry and supported by empirical data. It offers a theoretical framework for predicting solubility, a detailed experimental protocol for its quantitative determination, and a compilation of known solubility data to aid researchers and materials scientists in optimizing their experimental and manufacturing processes.

Introduction: The Significance of this compound and its Solubility

This compound (DR1M) is a derivative of the azo dye Disperse Red 1, featuring a methacrylate group that allows for its incorporation into polymer chains via standard polymerization techniques. This unique combination of a photo-responsive azo-benzene moiety and a polymerizable group makes DR1M a valuable building block for a wide array of functional materials. The photo-induced trans-cis isomerization of the azo group in DR1M allows for the dynamic control of material properties, such as birefringence and surface relief gratings, with light.

The successful synthesis, purification, and utilization of DR1M in these applications are fundamentally linked to its solubility. Proper solvent selection is crucial for:

-

Homogeneous reaction conditions during polymerization, ensuring uniform polymer chain growth and chromophore incorporation.

-

Efficient purification of the monomer and resulting polymer to remove unreacted starting materials and byproducts.

-

Thin-film deposition and processing techniques such as spin-coating, which require the polymer to be fully dissolved to achieve high-quality, uniform films.

Understanding the solubility of DR1M in different organic solvents is, therefore, a prerequisite for the rational design and fabrication of DR1M-based materials.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between the solute and solvent molecules. The overall polarity of a molecule, its capacity for hydrogen bonding, and dispersive forces all contribute to its solubility profile.

Molecular Structure and Polarity of this compound

To understand the solubility of DR1M, we must first examine its molecular structure.

Caption: Molecular Structure of this compound.

DR1M possesses several functional groups that influence its solubility:

-

Azo-benzene Core: The two aromatic rings and the azo bridge (-N=N-) are largely nonpolar, favoring interactions with aromatic and nonpolar solvents.

-

Nitro Group (-NO2): This is a strongly polar, electron-withdrawing group that introduces a significant dipole moment.

-

Amine Group: The tertiary amine contributes to the molecule's polarity.

-

Ester and Methacrylate Groups: The ester linkage and the methacrylate double bond add polar character and potential for hydrogen bonding with protic solvents.

The presence of both large nonpolar regions (aromatic rings) and highly polar functional groups gives DR1M a somewhat amphiphilic character, suggesting it will be most soluble in solvents that can effectively solvate both of these moieties.

Solvent Parameters and Solubility Prediction

A more quantitative approach to predicting solubility involves considering solvent parameters such as the dielectric constant, dipole moment, and Hansen Solubility Parameters (HSP). The HSP theory decomposes the total cohesive energy of a solvent into three components:

-

δd: Dispersive interactions

-

δp: Polar interactions

-

δh: Hydrogen bonding interactions

A solute is most likely to dissolve in a solvent with a similar HSP profile. While the HSP values for DR1M are not readily published, we can infer its likely solubility based on solvents known to dissolve similar complex organic molecules.

Experimental Determination of Solubility: A Standard Operating Procedure

Given the lack of extensive published data, the empirical determination of DR1M solubility is often necessary. The following protocol outlines a reliable method for determining the saturation solubility of DR1M in a given organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Magnetic stirrer and stir bars or a shaker/vortex mixer

-

Temperature-controlled environment (e.g., water bath, incubator, or lab bench at a recorded temperature)

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 or 0.45 µm, compatible with the solvent)

-

UV-Vis Spectrophotometer

-

Solvent of interest (analytical grade or higher)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of DR1M.

Detailed Step-by-Step Protocol

-

Preparation of Calibration Curve:

-

Prepare a stock solution of DR1M of known concentration in the solvent of interest.

-

Create a series of dilutions from the stock solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which for DR1M is typically around 470-490 nm.

-

Plot absorbance versus concentration to generate a calibration curve and determine the molar extinction coefficient (ε).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of DR1M to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment and agitate continuously for at least 24 hours to ensure the solution reaches equilibrium.

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter appropriate for the solvent to remove any suspended microcrystals.

-

Dilute the filtered, saturated solution with a known factor to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Using the Beer-Lambert law (A = εbc) and the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of DR1M in that solvent at that temperature, typically expressed in g/L or mol/L.

-

Solubility Data of this compound

The following table summarizes the known solubility characteristics of this compound in common organic solvents. This data is compiled from various sources, including material data sheets and academic literature. It is important to note that quantitative values can vary slightly depending on the precise experimental conditions (e.g., temperature, purity of solute and solvent).

| Solvent | Chemical Class | Polarity (Dielectric Constant) | Solubility | Notes |

| Tetrahydrofuran (THF) | Ether | 7.5 | High | An excellent solvent for both DR1M and many common polymers like PMMA. Often used in polymerization and spin-coating. |

| Chloroform (CHCl3) | Halogenated | 4.8 | High | Effectively dissolves DR1M due to its ability to interact with the polar and nonpolar parts of the molecule. |

| Dichloromethane (DCM) | Halogenated | 9.1 | High | Similar to chloroform, it is a good solvent for DR1M. Its higher volatility can be advantageous for rapid film drying. |

| Toluene | Aromatic Hydrocarbon | 2.4 | Moderate to High | The aromatic nature of toluene interacts favorably with the azobenzene core of DR1M. It is a common solvent for the synthesis of DR1M. |

| Acetone | Ketone | 21.0 | Moderate | Its polarity allows for the solvation of the polar groups in DR1M. |

| N,N-Dimethylformamide (DMF) | Amide | 36.7 | High | A highly polar aprotic solvent that is very effective at dissolving DR1M. Often used in the synthesis of the parent dye, Disperse Red 1. |

| Ethyl Acetate | Ester | 6.0 | Moderate | A moderately polar solvent that can dissolve DR1M. |

| Methanol / Ethanol | Alcohol | 33.0 / 24.6 | Low to Sparingly Soluble | While polar, the strong hydrogen bonding network of alcohols does not effectively solvate the large, nonpolar azobenzene core. |

| Hexane / Heptane | Aliphatic Hydrocarbon | 1.9 / 1.9 | Very Low / Insoluble | These nonpolar solvents cannot effectively solvate the polar nitro, amine, and ester groups of the DR1M molecule. |

| Water | Protic | 80.1 | Insoluble | The high polarity and strong hydrogen bonding of water make it a very poor solvent for the largely organic and nonpolar DR1M. |

Practical Implications and Solvent Selection

The choice of solvent has significant practical consequences for working with this compound:

-

For Polymerization: Solvents like THF and toluene are often preferred as they can dissolve both the DR1M monomer and common co-monomers (e.g., methyl methacrylate) as well as the resulting polymer, ensuring a homogeneous reaction.

-

For Thin-Film Formation (Spin-Coating): A solvent with good solubility for the DR1M-containing polymer and a suitable boiling point is required. THF, chloroform, and toluene are common choices. The solvent must allow for the formation of a smooth, uniform film upon evaporation.

-

For Purification: Solubility differences are exploited during purification. For instance, a crude product might be dissolved in a good solvent (like DCM) and then precipitated by adding a poor solvent (an anti-solvent, like hexane or methanol) to isolate the purified DR1M.

Conclusion

The solubility of this compound is a complex interplay of its molecular structure and the properties of the organic solvent. Generally, DR1M exhibits high solubility in moderately polar to polar aprotic solvents, particularly those with aromatic character or the ability to engage in dipole-dipole interactions. Solvents like THF, chloroform, DCM, and DMF are excellent choices for dissolving DR1M. Conversely, it is poorly soluble in highly polar protic solvents like water and alcohols, and in nonpolar aliphatic hydrocarbons. For applications requiring precise concentrations or for exploring new processing methods, the experimental determination of solubility using a standardized protocol, such as the one outlined in this guide, is strongly recommended. This foundational knowledge of DR1M solubility is essential for advancing the development of next-generation photoresponsive materials.

References

- Note: The following are representative sources.

thermal properties of poly("Disperse Red 1 methacrylate")

An In-Depth Technical Guide to the Thermal Properties of Poly(Disperse Red 1 Methacrylate)

Authored by: Gemini, Senior Application Scientist

Abstract

Poly(this compound), p(DR1M), is a functional polymer that has garnered significant interest for its applications in optics, data storage, and photonics, primarily owing to the photoresponsive azobenzene moiety in its side chain. A comprehensive understanding of its thermal properties is paramount for optimizing its synthesis, processing, and long-term stability in devices. This technical guide provides a detailed examination of the key thermal characteristics of p(DR1M), including its glass transition temperature (Tg), thermal decomposition behavior, and melting characteristics. We synthesize data from multiple studies, explain the causality behind the observed phenomena, and provide detailed, field-proven protocols for accurate characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction: The Significance of Thermal Properties in Functional Polymers

The covalent attachment of the Disperse Red 1 (DR1) dye to a polymethacrylate backbone creates a side-chain polymer with unique photo-responsive properties.[1][2] However, the transition from a novel material to a reliable component in advanced applications hinges on its thermal stability and behavior. The thermal properties of p(DR1M) dictate the viable temperature range for processing (e.g., spin coating, annealing) and operation, directly impacting device lifetime and performance. Key parameters such as the glass transition temperature (Tg) define the material's mechanical state (glassy vs. rubbery), while the decomposition temperature (Td) sets the upper limit of its thermal stability. This guide serves as a comprehensive resource for researchers and engineers working with p(DR1M) and related azopolymers.

Glass Transition Temperature (Tg): Gateway to Molecular Mobility

The glass transition is a critical thermal event for amorphous polymers like p(DR1M). It represents the reversible transition from a hard, rigid glassy state to a more pliable, rubbery state as thermal energy increases molecular mobility. Below Tg, the polymer backbones and bulky side chains are "frozen" in place. Above Tg, cooperative segmental motion of the polymer chains becomes possible. This transition is not a sharp phase change like melting but occurs over a temperature range.

Reported Tg Values and Influencing Factors

The reported Tg for p(DR1M) varies in the literature, which can be attributed to differences in molecular weight, polydispersity, and the specific thermal history of the sample. It is crucial to consider the context of the measurement.

-

Homopolymer: A supplier datasheet indicates a Tg of 82 °C (onset) for the p(DR1M) homopolymer.

-

Effect of Dye Loading: One study noted that the Tg can range from 213 °C to 244 °C, suggesting that interactions related to the dye concentration can significantly impact chain mobility.[1]

-

Copolymerization: When copolymerized with methyl methacrylate (MMA), the resulting poly[(methyl methacrylate)-co-(this compound)] exhibits a Tg of 108 °C.[3] The presence of the more flexible MMA units lowers the overall Tg compared to the potentially higher values of the homopolymer.

The following diagram illustrates the concept of the glass transition in a side-chain polymer.

Caption: Conceptual diagram of the glass transition in p(DR1M).

Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the Tg of polymers.[4] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat flow baseline.

Instrumentation and Materials:

-

Differential Scanning Calorimeter: Calibrated instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).[5]

-

Sample: 3-7 mg of dry p(DR1M) powder or film.

-

Crucible: Standard aluminum DSC pans and lids.

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3-7 mg of the p(DR1M) sample into a tared aluminum pan. Crimp the lid securely to ensure good thermal contact.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

-

Thermal History Erasure (First Heating Scan):

-

Equilibrate the cell at a temperature below the expected Tg (e.g., 30 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a temperature well above the glass transition but below the decomposition temperature (e.g., 180 °C).[5] This step erases any prior thermal history from processing or storage.[6]

-

-

Controlled Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (30 °C). This imparts a consistent thermal history to the sample.

-

Data Acquisition (Second Heating Scan):

-

Heat the sample again at the same controlled rate (10 °C/min) to 180 °C. The data from this second scan is used for analysis.[5]

-

-

Data Analysis: The glass transition temperature is determined from the second heating scan. It is typically reported as the inflection point of the step change in the heat flow curve.

Thermal Decomposition: The Upper Limit of Stability

Thermogravimetric Analysis (TGA) is essential for determining the thermal stability of p(DR1M). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data reveals the onset temperature of degradation (Td), which is a critical parameter for defining the maximum processing and operating temperatures.

Decomposition Profile of p(DR1M)

The thermal stability of p(DR1M) is primarily dictated by the integrity of the polymer backbone and the azo chromophore.

-

The polymer is generally considered thermally stable up to approximately 240°C in a nitrogen atmosphere.[7]

-

Copolymers with polysilane have shown stability up to 260°C.[8]

-

Studies have indicated that thermal decomposition temperatures can be as high as 466-508 °C, though this may represent the temperature of maximum mass loss rather than the initial onset.[1]

-

The degradation of the parent azo dye, Disperse Red 1, is initiated by the cleavage of the C-N and N-N bonds, which are the most thermally fragile parts of the molecule.[9]

Experimental Protocol: Determination of Td by Thermogravimetric Analysis (TGA)

This protocol outlines the standard procedure for evaluating the thermal stability of p(DR1M).

Instrumentation and Materials:

-

Thermogravimetric Analyzer: A calibrated TGA instrument.

-

Sample: 5-10 mg of dry p(DR1M) powder or film.[9]

-

Crucible: Inert sample pans (e.g., platinum or alumina).[9]

-

Purge Gas: High-purity nitrogen with a controlled flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.[9]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the p(DR1M) sample into a tared TGA crucible.

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with nitrogen for at least 15 minutes to remove any residual oxygen.

-

Heating Program:

-

Equilibrate the furnace at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a final temperature where the sample is fully decomposed (e.g., 600 °C).[10]

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset decomposition temperature (Td) is often defined as the temperature at which 5% mass loss occurs.

-

The temperature of maximum decomposition rate can be found from the peak of the first derivative of the TGA curve (DTG curve).

-

The following workflow diagram illustrates the combined thermal analysis process.

Caption: Experimental workflow for DSC and TGA characterization.

Melting Temperature (Tm): Considerations for an Amorphous Polymer

Several sources list a melting point (mp) for p(DR1M) as >300 °C.[11][12] It is critical to interpret this value correctly. As a largely amorphous polymer, p(DR1M) is not expected to exhibit a sharp, well-defined melting point characteristic of crystalline materials. The high temperature reported likely corresponds to the onset of significant thermal decomposition, not a true solid-liquid phase transition.[13] DSC analysis of p(DR1M) typically shows a glass transition but no distinct melting endotherm unless there are crystalline domains present, which is uncommon for this type of side-chain polymer. Therefore, for practical purposes, the key upper-temperature-limit parameter is the decomposition temperature (Td) from TGA, not a melting point.

Summary of Thermal Properties

The table below summarizes the key thermal properties of p(DR1M) and its copolymers as reported in the literature. Researchers should consider this a guide and perform their own characterization, as values are highly dependent on specific material characteristics.

| Property | Material | Value (°C) | Measurement Technique | Source |

| Glass Transition (Tg) | p(DR1M) Homopolymer | 82 (onset) | DSC | |

| p(DR1M) Homopolymer | 213 - 244 | Thermal Analysis | [1] | |

| p(DR1M)-co-PMMA | 108 | DSC | [3] | |

| Thermal Stability | p(DR1M) Homopolymer | Stable up to ~240 | TGA (General) | [7] |

| p(DR1M)-block-PMPS | Stable up to 260 | Thermal Analysis | [8] | |

| Decomposition (Td) | p(DR1M) | 466 - 508 | Thermal Analysis | [1] |

| Disperse Red 1 Dye | 200 - 250 (onset) | TGA | [9] | |

| "Melting Point" (mp) | p(DR1M) Homopolymer | >300 (likely decomposition) | Lit. Value | [11][12] |

Conclusion

The thermal properties of poly(this compound) are fundamental to its application in advanced technologies. The glass transition temperature, typically ranging from 82 °C to over 200 °C depending on its specific chemical structure and purity, defines the boundary between its glassy and rubbery states. The polymer is thermally stable up to approximately 240-260 °C, with significant decomposition occurring at higher temperatures. A nuanced understanding of these properties, obtained through standardized DSC and TGA protocols as detailed in this guide, is essential for any researcher or developer aiming to reliably process and deploy p(DR1M)-based materials and devices.

References

-

ResearchGate. (n.d.). Chemical structure of Poly(Disperse Red 1 -methacrylate). Available at: [Link]

-

Kharintsev, S. S., & Kazarian, S. G. (2022). Nanoscale Melting of 3D Confined Azopolymers through Tunable Thermoplasmonics. The Journal of Physical Chemistry Letters. Available at: [Link]

-

Shibaike, M., Yokoyama, J., Ikake, H., & Shigeru, S. (n.d.). Synthesis and Physical Properties of Poly (Disperse Red 1 Acrylate-Co-Butyl Methacrylate). Amanote Research. Available at: [Link]

-

Journal of Polymer Materials. (2019). Synthesis of Functional Photoactive Polysilane Copolymers with Disperse Yellow 7 Methacrylate and Study of their Optical, Photophysical and Thermal Properties. Available at: [Link]

-

Taylor & Francis Online. (2017). Synthesis and characterization of functional photoactive organic-inorganic block copolymers of poly(methylphenylsilane) and this compound and study of their optical and photophysical properties. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Journal of Materials Chemistry C. Available at: [Link]

-

ResearchGate. (n.d.). Raman spectrum of poly[(methyl methacrylate)-co-(Disperse Red 1.... Available at: [Link]

-

National Center for Biotechnology Information. (2022). Nanoscale Melting of 3D Confined Azopolymers through Tunable Thermoplasmonics. PMC. Available at: [Link]

-

Utah Nanofab. (n.d.). Safety Data Sheet: Poly(this compound). Available at: [Link]

-

American Institute of Physics. (1996). Photodecay mechanisms in side chain nonlinear optical polymethacrylates. Applied Physics Letters. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Physical Properties of Poly (Disperse Red 1 acrylate-co-butyl methacrylate). Available at: [Link]

-

University of Pittsburgh. (1995). Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic. Macromolecules. Available at: [Link]

-

EAG Laboratories. (n.d.). DSC Analysis of Polymers. Available at: [Link]

-

Marquette University. (n.d.). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. Available at: [Link]

-

NETZSCH Instruments North America LLC. (2019). DSC Analysis of Polymers. YouTube. Available at: [Link]

-

YouTube. (2020). DSC Thermal Analysis of Polymers. Available at: [Link]

-

Research Scientific. (n.d.). POLY(this compound). Available at: [Link]acrylate]([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. nanofab.utah.edu [nanofab.utah.edu]

- 12. POLY(this compound) | 139096-37-0 [chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

photoisomerization mechanism of "Disperse Red 1 methacrylate"

An In-Depth Technical Guide to the Photoisomerization Mechanism of Disperse Red 1 Methacrylate

Authored by a Senior Application Scientist

Abstract

This compound (DR1M) stands as a cornerstone chromophore in the development of photoresponsive materials. Its utility is fundamentally derived from the reversible photoisomerization of its core azobenzene moiety. This guide provides a detailed exploration of the molecular mechanisms governing this transformation. We will dissect the electronic and structural dynamics of the trans-cis isomerization, elucidate the influence of the "push-pull" electronic substitution, and discuss the pivotal role of the methacrylate group in polymer-based applications. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers and materials scientists a comprehensive resource for understanding and harnessing the photochromic properties of DR1M.

The Core Photochromic Engine: The Azobenzene Unit

At the heart of this compound lies the azobenzene group (–N=N–), a robust molecular photoswitch. This unit can exist in two distinct geometric isomers: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer.

-

trans (E) Isomer: This configuration is characterized by a nearly planar structure with the phenyl rings positioned on opposite sides of the azo bond. This planarity allows for extensive π-conjugation, resulting in strong absorption in the visible spectrum. It possesses a low dipole moment.

-

cis (Z) Isomer: In this form, the phenyl rings are situated on the same side of the azo bond, forcing a non-planar, three-dimensional conformation to mitigate steric hindrance.[1] This structural change disrupts π-conjugation, leading to altered spectroscopic properties. The cis isomer is energetically less stable and possesses a significant dipole moment (~3.0 D).[1]

The transition between these two states is the fundamental basis of DR1M's photochromism, inducing significant changes in molecular geometry, absorption spectra, and bulk material properties.[2]

Electronic Architecture: The "Push-Pull" Effect

Disperse Red 1 is not a simple azobenzene. It is classified as a "push-pull" system, featuring an electron-donating group (an amine) and an electron-withdrawing group (a nitro group) at opposite ends of the conjugated system.[3][4] This specific electronic architecture is a deliberate design choice with profound consequences:

-

Red-Shifted Absorption: The push-pull substitution narrows the HOMO-LUMO gap, shifting the primary π→π* electronic transition to lower energies (longer wavelengths) compared to unsubstituted azobenzene.[5] This brings the absorption maximum squarely into the visible region (~480-500 nm), allowing the isomerization to be triggered by blue or green light instead of UV radiation, which is often crucial for applications in biological systems or for preventing polymer degradation.[6]

-

Overlapping Spectra: A key feature of push-pull azobenzenes like DR1 is the significant overlap between the absorption spectra of the trans and cis isomers.[4] This means that a single wavelength of light can often induce both the forward (trans→cis) and reverse (cis→trans) isomerization, leading to a dynamic equilibrium known as a photostationary state (PSS).

The Photoisomerization Pathway: A Mechanistic Deep Dive

The conversion from the trans to the cis isomer is an ultrafast process initiated by the absorption of a photon. While several pathways have been debated for azobenzenes, a consensus has emerged for push-pull systems like DR1 based on advanced spectroscopic and computational studies.

3.1. Photon Absorption and Excitation The process begins when a DR1M molecule absorbs a photon of appropriate energy, promoting an electron from a ground-state orbital to an excited-state orbital. The most important transitions are:

-

S₀ → S₂ (π→π):* A strongly allowed transition, responsible for the intense color of DR1. Excitation with light in the ~480 nm range populates this state.

-

S₀ → S₁ (n→π):* A formally forbidden transition, resulting in a much weaker absorption band that is often masked by the stronger π→π* band in push-pull systems.[1]

3.2. Isomerization Mechanism: Rotation vs. Inversion Upon excitation, particularly to the S₂ (ππ) state, the molecule rapidly relaxes internally to the S₁ (nπ) state in less than a picosecond (<0.2 ps).[7] From this S₁ state, the molecule follows a specific path back to the ground state (S₀) that results in isomerization.

-

Photoisomerization (trans → cis): Rotation: The prevailing evidence suggests that photoisomerization proceeds via rotation around the N=N bond.[7] In the excited state, the double-bond character of the azo group is weakened, allowing for this rotation. The molecule passes through a twisted geometry where the potential energy surfaces of the excited and ground states come close together (a conical intersection), facilitating a highly efficient, non-radiative decay into the ground state of either the cis or trans isomer.[7][8]

-

Thermal Back-Isomerization (cis → trans): Inversion: The metastable cis isomer can relax back to the more stable trans form without light, a process driven by thermal energy. For this ground-state reaction, an inversion mechanism is considered more probable for push-pull systems. This pathway involves the planarization of one of the nitrogen atoms through an in-plane "scissoring" motion, avoiding the significant steric clash that would occur during rotation in the crowded ground state.[7][8]

The following diagram visualizes the complete photoisomerization and relaxation cycle.

Caption: The E-Z photoisomerization cycle of this compound (DR1M).

The Role of the Methacrylate Group and Polymer Environment

The methacrylate moiety [(CH₂=C(CH₃)CO₂–)] is not a passive spectator. It is a reactive functional group that allows DR1M to be covalently incorporated into polymer chains via standard polymerization techniques.[9] Once part of a polymer, the isomerization behavior of the DR1 chromophore is profoundly influenced by its local environment.

Studies on DR1 within polymer matrices like poly(methyl methacrylate) (PMMA) reveal that the polymer environment dictates the efficiency and dynamics of isomerization.[4][10]

-

Free Volume: The isomerization from the elongated trans form to the bulkier cis form requires a certain amount of local free volume. In a rigid, glassy polymer matrix, this movement can be restricted.

-

"Confined" vs. "Roomy" Environments: Research has shown that DR1 molecules in "confined" environments, where the surrounding polymer chains restrict movement, exhibit hindered trans→cis isomerization.[11] Conversely, molecules in "roomy" environments with more local free volume isomerize more freely.[2][10] This heterogeneity in local environments often leads to non-exponential kinetics in the overall isomerization process within a solid film.[10] The isomerization process itself can induce local changes in the polymer, leading to light-induced reorientation of the chromophores.[11]

Experimental Protocol: Monitoring DR1M Photoisomerization

A foundational experiment to characterize the photoisomerization of DR1M involves monitoring the changes in its UV-Visible absorption spectrum upon irradiation.

Objective: To induce and quantify the trans→cis photoisomerization of DR1M in solution by observing spectral changes and to monitor the subsequent thermal back-isomerization.

Materials & Equipment:

-

This compound (DR1M)

-

Spectroscopic grade solvent (e.g., Toluene, Acetonitrile)

-

Quartz cuvette (1 cm path length)

-

UV-Vis Spectrophotometer

-

Light source with a narrow bandwidth (e.g., LED with λ_max ≈ 488 nm or 520 nm)[6]

-

Stir plate and small magnetic stir bar (optional)

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute stock solution of DR1M in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 0.8 and 1.2 in the main absorption band (~480 nm) to ensure adherence to the Beer-Lambert law.

-

Transfer the solution to the quartz cuvette.

-

-

Baseline Spectrum (Initial State):

-

Place the cuvette in the spectrophotometer and record a full absorption spectrum (e.g., from 300 nm to 700 nm).

-

Causality: This initial spectrum represents the sample in its thermodynamically stable, predominantly trans state. This is your baseline (t=0).

-

-

Inducing Photoisomerization:

-

Remove the cuvette from the spectrophotometer.

-

Position the light source to irradiate the cuvette's contents uniformly. An experimental setup can be constructed to hold the cuvette at a fixed distance from the LED.[12]

-

Irradiate the sample for a defined, short interval (e.g., 15 seconds).

-

Causality: The 488 nm light is efficiently absorbed by the trans isomer's π→π* transition, driving the conversion to the cis isomer.

-

-

Monitoring Spectral Changes:

-

Immediately after irradiation, briefly mix the solution (if not stirring) and place the cuvette back into the spectrophotometer.

-

Record a new full absorption spectrum.

-

Observation: You should observe a decrease in the main absorbance peak (~480 nm) corresponding to the depletion of the trans isomer, and changes in other spectral regions as the cis isomer population grows.

-

Repeat steps 3 and 4 for successive irradiation intervals until the spectrum no longer changes significantly. This indicates that a photostationary state (PSS) has been reached.

-

-

Monitoring Thermal Back-Isomerization:

-

Once the PSS is reached, place the cuvette in complete darkness at a constant temperature.

-

Record absorption spectra at regular time intervals (e.g., every 5 minutes, then every 30 minutes, depending on the solvent and temperature).

-

Causality: In the absence of light, the thermally driven cis→trans relaxation will occur, and the spectrum will gradually revert to the initial baseline spectrum. The rate of this process is highly dependent on the solvent and temperature.[7]

-

Quantitative Data Summary

The photoisomerization of DR1 can be quantified by several key parameters. The following table summarizes typical values for DR1 within a PMMA matrix, a common application environment.

| Parameter | Symbol | Value | Description |

| trans Absorption Max | λmax (trans) | ~488 nm | Wavelength of maximum absorption for the π→π* transition of the stable isomer. |

| cis Absorption Max | λmax (cis) | ~380 nm & ~500 nm | The cis isomer has a different absorption profile, often with a blue-shifted n→π* band. |

| Quantum Yield (trans→cis) | Φtc | 0.11[4] | The efficiency of converting an absorbed photon into a successful trans to cis isomerization event. |

| Quantum Yield (cis→trans) | Φct | 0.7[4] | The efficiency of the photochemical back-reaction. |

Conclusion

The photoisomerization of this compound is a sophisticated process governed by the interplay of its "push-pull" electronic structure and the fundamental photophysics of its azobenzene core. The light-induced trans→cis isomerization proceeds through an ultrafast rotational mechanism, while the thermal relaxation back to the stable trans form likely occurs via inversion. The methacrylate group provides a crucial chemical handle for integration into polymeric systems, where the local environment significantly modulates the isomerization dynamics. A thorough understanding of this mechanism, from electronic transitions to the influence of the surrounding matrix, is essential for the rational design and optimization of advanced photoresponsive materials for applications ranging from optical data storage to smart textiles and photopharmacology.

References

-

Suppression of chromophore aggregation in amorphous polymeric materials: Towards more efficient photoresponsive behavior. ResearchGate. [Link]

- Tour, J. M., et al. (2005). Nanovehicles with light-switchable brakes. Organic Letters, 7(19), 4213-4216.

-

Grebenkin, S., & Syutkin, V. M. (2021). Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate). The Journal of Chemical Physics, 155(16), 164901. [Link]

-

Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate). ResearchGate. [Link]

-

Bandara, H. M. D., & Dissanayake, A. C. (2014). Control over molecular motion using the cis–trans photoisomerization of the azo group. Molecules, 19(9), 14670-14694. [Link]

-

The photochemical trans → cis and thermal cis → trans isomerization pathways of azobenzo-13-crown ether: A computational study on a strained cyclic azobenzene system. AIP Publishing. [Link]

-

Reversible trans‐cis photoisomerization of azobenzene compounds. ResearchGate. [Link]

-

Experimental set-up of the photoisomerization of azobenzene under flow conditions. ResearchGate. [Link]

-

Dumont, M., et al. (1992). Photoisomerization and second harmonic generation in disperse red one-doped and -functionalized poly(methyl methacrylate) films. Journal of the Optical Society of America B, 9(11), 2049-2056. [Link]

-

Poprawa-Smoluch, M., et al. (2006). Photoisomerization of disperse red 1 studied with transient absorption spectroscopy and quantum chemical calculations. The Journal of Physical Chemistry A, 110(43), 11926-11937. [Link]

-

Grebenkin, S., & Syutkin, V. M. (2021). Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate). PubMed. [Link]

-

Disperse Red 1, spiropyran, and mechanism of their photoisomerization. ResearchGate. [Link]

-

Knie, C., et al. (2017). Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. The Journal of Organic Chemistry, 82(17), 9034-9040. [Link]

-

Synthesis and Physical Properties of Poly (Disperse Red 1 Acrylate-Co-Butyl Methacrylate). Amanote Research. [Link]

-

Juríček, M., et al. (2014). Reversible photoswitching of encapsulated azobenzenes in water. Proceedings of the National Academy of Sciences, 111(48), 17099-17104. [Link]

-

Kinetic study of azobenzene photoisomerization under ambient lighting. ScienceDirect. [Link]

-

Photoisomerization of Disperse Red 1 Studied with Transient Absorption Spectroscopy and Quantum Chemical Calculations. ResearchGate. [Link]

-

Nenov, A., et al. (2019). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A, 123(1), 229-237. [Link]

-

Asher, S. A., et al. (1995). Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic Light-Absorbing Arrays. Macromolecules, 28(19), 6533-6538. [Link]

-

Xie, S., Natansohn, A., & Rochon, P. (1994). Microstructure of Copolymers Containing Disperse Red 1 and Methyl Methacrylate. Macromolecules, 27(7), 1885-1890. [Link]

-

Synthesis and Physical Properties of Poly (Disperse Red 1 acrylate-co-butyl methacrylate). ResearchGate. [Link]

Sources

- 1. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photoisomerization of disperse red 1 studied with transient absorption spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Chromophore of Disperse Red 1 Methacrylate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of the chromophore at the heart of Disperse Red 1 methacrylate, a molecule of significant interest in the development of advanced photoresponsive materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of the structure, properties, and applications of this versatile azobenzene derivative.

Introduction to the Azobenzene Chromophore

The functionality of this compound is fundamentally derived from its core chromophore, an azobenzene moiety. Azobenzene and its derivatives are a class of chemical compounds characterized by two phenyl rings connected by a nitrogen double bond (N=N). This core structure is responsible for their characteristic color and, more importantly, their ability to undergo reversible photoisomerization.[1][2]

Upon irradiation with light of a specific wavelength, the azobenzene molecule can switch between a thermally stable trans configuration and a metastable cis configuration.[1][2] This transformation induces a significant change in the molecule's geometry and, consequently, its physical and chemical properties. This light-driven molecular switching is the foundation for a wide array of applications, including optical data storage, molecular switches, and photomechanical actuators.[3][4]

The Molecular Architecture of this compound

This compound is a specialized organic molecule that incorporates the Disperse Red 1 chromophore with a reactive methacrylate group.[5] This design allows for the covalent integration of the azo dye into polymer backbones through polymerization techniques.[5]

The foundational Disperse Red 1 chromophore is a "push-pull" azobenzene. This classification arises from the substitution of an electron-donating group (an amino group) on one phenyl ring and an electron-withdrawing group (a nitro group) on the other. This electronic asymmetry significantly influences the molecule's spectroscopic properties.[6][7]

The full chemical name for this compound is 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylprop-2-enoate.[8]

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the creation of the Disperse Red 1 dye, which is then functionalized with a methacrylate group.[5]

Step 1: Synthesis of Disperse Red 1 via Diazo Coupling

The core Disperse Red 1 chromophore is synthesized through a classic diazo coupling reaction.[5] This process involves the diazotization of a primary aromatic amine, followed by its reaction with a coupling partner.

-

Diazotization: p-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling partner, N-ethyl-N-(2-hydroxyethyl)aniline. The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the coupling partner, forming the azo bond (-N=N-).

Figure 2: Synthesis pathway of Disperse Red 1 dye.

Step 2: Methacrylation of Disperse Red 1

To make the Disperse Red 1 dye polymerizable, a methacrylate group is introduced via an esterification reaction.[5] This is typically achieved by reacting the hydroxyl group of Disperse Red 1 with methacryloyl chloride in the presence of a base, such as triethylamine.[5] The reaction is usually conducted in a dry solvent like tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature.[5] The triethylamine serves as an acid scavenger, neutralizing the hydrochloric acid byproduct.[5]

Spectroscopic Properties and the Chromophore's Electronic Transitions

The vibrant color of this compound is a direct consequence of its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is due to electronic transitions within the conjugated π-system of the azobenzene chromophore.

UV-Visible Absorption Spectrum

The UV-Vis spectrum of this compound typically exhibits a strong absorption band in the visible region, which is attributed to the π→π* electronic transition within the conjugated azobenzene system.[3] The position of this absorption maximum (λmax) is sensitive to the solvent environment. For instance, in methanol, the λmax is reported to be around 464 nm or 492 nm.[3] A weaker n→π* transition is also present but is often obscured by the more intense π→π* band.

Solvatochromism: The Influence of Solvent Polarity